

Diethyl 2-Chloroethyl Phosphate: Chemical Architecture, Synthesis, and Biological Interface

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Compound of Interest

Compound Name: 2-chloroethyl diethyl phosphate

CAS No.: 5630-71-7

Cat. No.: B3053817

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Executive Summary

Diethyl 2-chloroethyl phosphate (CAS 5630-71-7) represents a critical intersection between organophosphate ester chemistry and alkylating agent pharmacology. Unlike its symmetric analog tris(2-chloroethyl) phosphate (TCEP), this mixed ester possesses a unique reactivity profile driven by the asymmetry of its leaving groups. It serves as a potent acetylcholinesterase (AChE) inhibitor and a versatile intermediate in the synthesis of agrochemicals, most notably the systemic insecticide Phosphamidon.

This technical guide dissects the molecule's structural properties, delineates its synthesis from diethyl chlorophosphate, and maps the kinetic pathways of its biological interaction with serine hydrolases.

Molecular Architecture & Physicochemical Profile

Structural Identity & Disambiguation

A common error in literature is the confusion between the phosphate and phosphonate isomers. It is imperative to distinguish Diethyl 2-chloroethyl phosphate (P-O-C linkage) from Diethyl (2-chloroethyl)phosphonate (P-C linkage).

Feature	Diethyl 2-chloroethyl phosphate	Diethyl (2-chloroethyl)phosphonate
CAS Number	5630-71-7	10419-79-1
Formula	C ₆ H ₁₄ ClO ₄ P	C ₆ H ₁₄ ClO ₃ P
Linkage	P–O–CH ₂ CH ₂ Cl	P–CH ₂ CH ₂ Cl
Reactivity	Phosphorylating agent (AChE inhibitor)	Alkylating agent (Arbuzov product)

Physicochemical Properties

The molecule exhibits lipophilic characteristics typical of organophosphate triesters, facilitating rapid dermal absorption and blood-brain barrier penetration.

- Physical State: Colorless to pale yellow liquid.^[1]
- Molecular Weight: 216.60 g/mol .
- Solubility: Soluble in polar organic solvents (ethanol, acetone, chloroform); sparingly soluble in water (hydrolyzes slowly).
- Boiling Point (Predicted): ~260–280°C (at 760 mmHg); typically distilled under high vacuum (e.g., 110°C at 1 mmHg) to prevent thermal decomposition.
- Stability: Stable under anhydrous conditions. Hydrolyzes in basic aqueous media to release 2-chloroethanol and diethyl phosphate.

Synthetic Pathways & Manufacturing

The synthesis of diethyl 2-chloroethyl phosphate is primarily achieved through nucleophilic substitution at the phosphorus center. The most robust protocol involves the reaction of diethyl chlorophosphate (DECP) with 2-chloroethanol.

Synthesis Protocol: The DECP Route

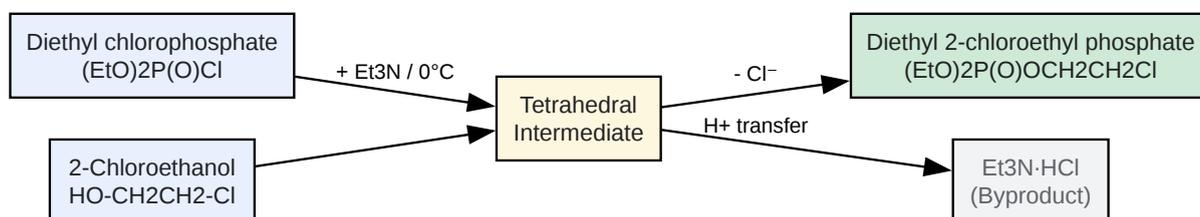
Reagents:

- Diethyl chlorophosphate (DECP) [CAS 814-49-3]
- 2-Chloroethanol [CAS 107-07-3]
- Triethylamine (Et₃N) or Pyridine (as HCl scavenger)
- Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

- Preparation: Charge a flame-dried 3-neck round-bottom flask with 1.0 equivalent of 2-chloroethanol and 1.1 equivalents of triethylamine in anhydrous DCM under inert atmosphere (N₂ or Ar).
- Addition: Cool the solution to 0°C. Add 1.0 equivalent of diethyl chlorophosphate dropwise via an addition funnel. The exotherm must be controlled to prevent side reactions (e.g., polymerization).
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring by ³¹P-NMR will show the disappearance of the DECP signal (~ +3 ppm) and appearance of the phosphate triester signal (~ -1 ppm).
- Workup: Filter off the triethylamine hydrochloride salt. Wash the filtrate with cold water (2x), 5% NaHCO₃ (to remove acidic impurities), and brine.
- Purification: Dry over MgSO₄, concentrate in vacuo. Purify via vacuum distillation to obtain the target ester.

Visualization of Synthetic Logic



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Figure 1: Nucleophilic substitution pathway for the synthesis of diethyl 2-chloroethyl phosphate via DECP.

Mechanistic Toxicology: The Dual Threat

Diethyl 2-chloroethyl phosphate poses a complex toxicological risk due to its ability to act as both a phosphorylating agent (anti-cholinesterase) and a potential alkylating agent.

Acetylcholinesterase (AChE) Inhibition

The primary mechanism of acute toxicity is the irreversible inhibition of AChE. The phosphate triester mimics the natural substrate (acetylcholine), entering the catalytic gorge of the enzyme.

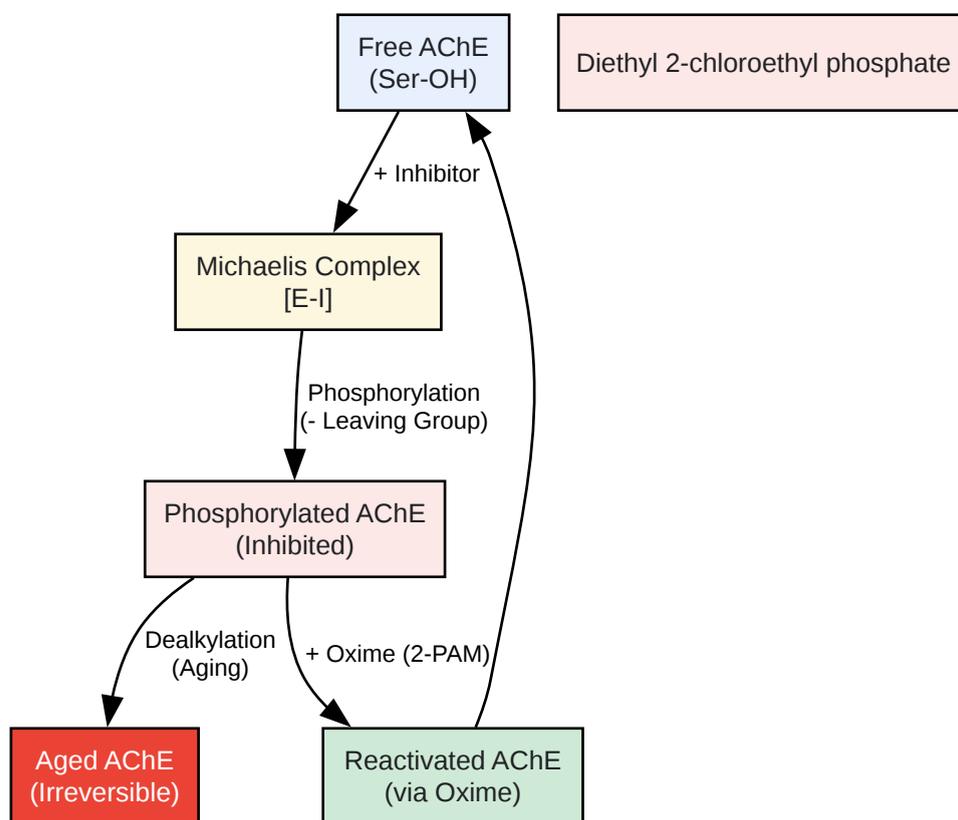
[2]

- **Binding:** The phosphorus atom is attacked by the hydroxyl group of the catalytic Serine-203 (in human AChE).
- **Phosphorylation:** The 2-chloroethoxy group (or less likely, an ethoxy group) acts as the leaving group, resulting in a phosphorylated enzyme.
- **Aging:** The phosphorylated enzyme can undergo "aging" (dealkylation), where one of the remaining ethyl groups is cleaved. This creates a negatively charged phosphate-enzyme complex that is resistant to reactivation by oximes (e.g., 2-PAM).

Alkylation Potential

The 2-chloroethyl moiety is structurally analogous to sulfur mustard (mustard gas). Under physiological conditions, it can cyclize to form a reactive aziridinium ion (though less readily than amines/sulfides). This electrophile can alkylate DNA (N7-guanine), leading to potential mutagenicity or cytotoxicity distinct from cholinergic effects.

Pathway Visualization



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Figure 2: Kinetic pathway of Acetylcholinesterase inhibition, aging, and reactivation.

Applications in Drug Development & Agrochemistry

Agrochemical Intermediate

The most significant industrial application of diethyl 2-chloroethyl phosphate is as a precursor for Phosphamidon (CAS 13171-21-6).

- Reaction: The phosphate reacts with chloro-N,N-diethyl-3-hydroxycrotonamide (or related precursors) to form the vinyl phosphate structure of Phosphamidon.
- Role: It provides the phosphoryl group essential for the pesticide's anticholinesterase activity.

Research Tool

In drug discovery, this molecule is used to:

- Probe AChE Active Sites: As a tool compound to study the steric constraints of the AChE acyl pocket.
- Prodrug Synthesis: The chloroethyl group can be utilized to link phosphate groups to drugs, creating lipophilic prodrugs that release the active phosphate upon hydrolysis.

References

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Sources

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